Home > Products > Screening Compounds P44624 > Antibacterial agent 43
Antibacterial agent 43 -

Antibacterial agent 43

Catalog Number: EVT-14040990
CAS Number:
Molecular Formula: C12H11N4NaO7S
Molecular Weight: 378.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Antibacterial agent 43 is classified under the category of synthetic antibacterial agents, specifically designed to target bacterial infections. It has been synthesized through a series of chemical reactions that incorporate various structural motifs known for their antimicrobial activity. The classification of this compound falls within the realm of aminoguanidine derivatives, which have been shown to exhibit potent antibacterial effects in preliminary studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of antibacterial agent 43 involves several key steps:

  1. Formation of Intermediates: The process begins with the conversion of aromatic acids into acid chlorides using thionyl chloride. This intermediate is then reacted with thiosemicarbazone in pyridine to yield another intermediate.
  2. Cyclization Reaction: A cyclization reaction is performed using sodium hydroxide as a strong base, leading to the formation of triazolyl intermediates.
  3. Key Intermediate Formation: Further reactions with 4-bromoethoxybenzaldehyde in refluxing acetone, in the presence of potassium iodide and potassium carbonate, produce crucial intermediates necessary for the final product.
  4. Final Product Synthesis: The target compound is synthesized by reacting these intermediates with aminoguanidine bicarbonate in concentrated hydrochloric acid under reflux conditions. Purification is achieved through silica gel chromatography .

Technical Characterization

The synthesized compounds are characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): Both 1H^{1}H and 13C^{13}C NMR are used to confirm the structure.
  • Mass Spectrometry (MS): This technique helps verify the molecular weight.
  • High-Resolution Mass Spectrometry (HRMS): Provides precise mass measurements to confirm molecular structures .
Molecular Structure Analysis

Structure and Data

Antibacterial agent 43 features a complex molecular structure characterized by multiple functional groups that contribute to its antibacterial activity. The specific arrangement of atoms enhances its interaction with bacterial targets, such as ribosomal subunits or cell wall synthesis pathways.

  • Molecular Formula: The exact molecular formula can be derived from the synthesis pathway.
  • Structural Characteristics: The presence of triazole rings and aminoguanidine moieties is critical for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing antibacterial agent 43 are pivotal for its efficacy:

  • Formation of Active Intermediates: Each step in the synthesis pathway leads to the formation of intermediates that possess inherent antibacterial properties.
  • Reactivity with Bacterial Targets: Once synthesized, the compound undergoes further reactions when interacting with bacterial membranes or cellular components, which can lead to disruption of bacterial function .
Mechanism of Action

Process and Data

The mechanism by which antibacterial agent 43 exerts its effects involves several processes:

  1. Inhibition of Protein Synthesis: Similar to other antibiotics, it may inhibit protein synthesis by targeting ribosomal subunits.
  2. Disruption of Membrane Integrity: Preliminary studies suggest that it may compromise bacterial membrane integrity, leading to cell lysis.

Data from transmission electron microscopy (TEM) analyses indicate structural changes in bacterial membranes upon exposure to this compound, supporting its role as an effective antibacterial agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Antibacterial agent 43 exhibits several notable physical and chemical properties:

  • Appearance: It typically presents as a white solid.
  • Melting Point: The melting point is reported between 199–200 °C.
  • Solubility: Solubility characteristics vary depending on the solvent used during synthesis and purification.

These properties are essential for understanding its stability, storage conditions, and potential formulation into pharmaceutical products .

Applications

Scientific Uses

Antibacterial agent 43 holds promise for various scientific applications:

  • Pharmaceutical Development: It can be developed into new formulations aimed at treating resistant bacterial infections.
  • Research Tool: The compound may serve as a model for studying mechanisms of antibiotic resistance and efficacy.
  • Potential Therapeutic Agent: Given its strong antibacterial activity, it could be considered for clinical trials aimed at treating infections caused by resistant strains .
Introduction to Antimicrobial Resistance and the Rationale for Antibacterial Agent 43

Global Burden of Antimicrobial Resistance and Unmet Clinical Needs

The accelerating crisis of antimicrobial resistance (AMR) represents one of the most severe threats to modern healthcare systems globally. In 2019 alone, bacterial AMR was directly responsible for 1.27 million deaths and contributed to 4.95 million total fatalities worldwide [4]. The World Health Organization (WHO) identifies AMR as the fifth most threatening global disease and third highest public health risk, with projections suggesting annual mortality could reach 10 million by 2050 if unresolved [6] [8]. Particularly alarming is the disproportionate burden in resource-limited settings, where approximately 30% of neonatal sepsis deaths result from infections resistant to first-line antibiotics [6]. The economic impact parallels mortality statistics, with excess hospital costs exceeding $10,000 per resistant infection in China alone [8]. This crisis persists due to a critical therapeutic vacuum: Between 2017-2021, only 12 new antibiotics received approval, with none demonstrating consistent efficacy against the highest-priority pathogens identified by WHO [6].

Table 1: Leading Multidrug-Resistant Pathogens Contributing to Global AMR Mortality

PathogenResistance MechanismEstimated Annual Deaths (Attributable)Primary Infectious Syndromes
Staphylococcus aureusMethicillin-resistance (MRSA)100,000+Bloodstream infections, pneumonia
Acinetobacter baumanniiCarbapenem-resistance18,000-50,000Ventilator-associated pneumonia
Escherichia coliThird-generation cephalosporin-resistance50,000-80,000Intra-abdominal infections
Klebsiella pneumoniaeCarbapenem-resistance50,000-100,000Healthcare-associated pneumonia
Enterococcus faeciumVancomycin-resistance (VRE)5,400-10,600Catheter-related bloodstream infections

Data compiled from global burden studies [4] [8]

Emergence of Gram-Positive Pathogens and Drug-Resistant Strains

Among the ESKAPEE pathogens (a critical group of multidrug-resistant bacteria), Gram-positive species—particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE)—demonstrate extraordinary adaptive capabilities [1] [2]. MRSA alone caused over 148,000 infections and 7,000 deaths in 2015 across high-income countries, with healthcare-associated MRSA (HA-MRSA) mortality rates increasing by 20% during the COVID-19 pandemic [1] [2]. The molecular evolution of resistance in these pathogens involves sophisticated mechanisms:

  • Altered Target Sites: MRSA expresses PBP2a—a penicillin-binding protein with low affinity for β-lactams—encoded by the mecA gene acquired through mobile genetic elements [2].
  • Peptidoglycan Remodeling: Vancomycin-intermediate S. aureus (VISA) develops thickened, poorly cross-linked cell walls that sequester vancomycin molecules before they reach membrane-bound targets [2].
  • Horizontal Gene Transfer: VRE acquires resistance through van gene clusters (vanA, vanB, etc.), which reprogram peptidoglycan biosynthesis to produce D-Ala-D-Lac depsipeptides instead of the vancomycin-sensitive D-Ala-D-Ala termini [2] [5]. These adaptations enable survival against glycopeptides, oxazolidinones (linezolid), and lipopeptides (daptomycin), progressively eliminating therapeutic alternatives [2] [9].

Limitations of Existing Antibacterial Agents and Therapeutic Gaps

Current antibiotic development fails to address three fundamental gaps in managing resistant Gram-positive infections:

  • Derivative Molecules: 82% of recently approved antibiotics represent structural modifications of existing classes (β-lactams, fluoroquinolones, macrolides), rendering them vulnerable to pre-existing resistance mechanisms like β-lactamases or efflux pumps [6].
  • Narrow Spectrum Limitations: Novel agents like ceftaroline (anti-MRSA cephalosporin) exhibit reduced activity against Gram-negatives, while Gram-positive-targeted drugs like telavancin lack oral bioavailability, restricting outpatient use [1].
  • Economic Disincentives: The average cost of developing a new antibiotic (~$1.5 billion) combined with low return-on-investment has led major pharmaceutical companies to abandon antibacterial R&D programs [6]. Consequently, the 2020 WHO antibacterial pipeline report identified only 43 candidates in clinical development—none sufficiently innovative to address critical-priority pathogens like VRE or extensively drug-resistant MRSA [6].

Table 2: Clinical Development Status of Antibacterial Agents Against Gram-Positive Pathogens

Development PhaseNumber of CandidatesInnovation Level (WHO Classification)Key Limitations
Phase 118Mostly derivative (Category C)Narrow spectrum, pharmacokinetic uncertainties
Phase 215Innovative (Category B)Limited efficacy data against XDR strains
Phase 310Derivative (Category C)No activity against carbapenem-resistant Gram-negatives
Approved (2017-2021)12Primarily derivativeVulnerability to existing resistance mechanisms

WHO Pipeline Data [6]

Properties

Product Name

Antibacterial agent 43

IUPAC Name

sodium;[(2S,5R)-2-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

Molecular Formula

C12H11N4NaO7S

Molecular Weight

378.30 g/mol

InChI

InChI=1S/C12H12N4O7S.Na/c17-12-15-6-7(16(12)23-24(18,19)20)3-4-8(15)10-13-14-11(22-10)9-2-1-5-21-9;/h1-2,5,7-8H,3-4,6H2,(H,18,19,20);/q;+1/p-1/t7-,8+;/m1./s1

InChI Key

IQPLVLMXEKJHAP-WLYNEOFISA-M

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CO4.[Na+]

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CO4.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.